5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine
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Overview
Description
5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine typically involves the bromination of 6-methylpyridin-2-amine followed by alkylation. One common method involves dissolving 6-methylpyridin-2-amine in acetic acid and adding bromine at a controlled temperature to achieve bromination. The resulting 5-bromo-6-methylpyridin-2-amine is then reacted with 2-methylpropylamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Similar in structure but lacks the N-(2-methylpropyl) group.
5-Bromo-N-(2-methylpropyl)pyridin-3-amine: Similar but with the bromine atom at a different position on the pyridine ring.
2-Bromo-6-methylpyridine: Lacks the amino and N-(2-methylpropyl) groups.
Uniqueness
5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine is unique due to the presence of both the bromine atom and the N-(2-methylpropyl) group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15BrN2 |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-6-methyl-N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)6-12-10-5-4-9(11)8(3)13-10/h4-5,7H,6H2,1-3H3,(H,12,13) |
InChI Key |
KAKVJVBGRXPIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(C)C)Br |
Origin of Product |
United States |
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